molecular formula C23H20N4O2 B2767450 3-(3,5-diphenyl-1H-pyrazol-1-yl)-N'-[(E)-furan-2-ylmethylidene]propanehydrazide CAS No. 890642-87-2

3-(3,5-diphenyl-1H-pyrazol-1-yl)-N'-[(E)-furan-2-ylmethylidene]propanehydrazide

Cat. No.: B2767450
CAS No.: 890642-87-2
M. Wt: 384.439
InChI Key: MCDGNZDHEOXAKE-JJIBRWJFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of hydrazide derivatives featuring a pyrazole core substituted with aromatic groups and a hydrazide linker conjugated to a furan-based moiety. The structure integrates a 3,5-diphenylpyrazole unit, which contributes to steric bulk and π-π interactions, and an (E)-furan-2-ylmethylidene group that may enhance electronic delocalization and binding affinity in biological systems.

Properties

IUPAC Name

3-(3,5-diphenylpyrazol-1-yl)-N-[(E)-furan-2-ylmethylideneamino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O2/c28-23(25-24-17-20-12-7-15-29-20)13-14-27-22(19-10-5-2-6-11-19)16-21(26-27)18-8-3-1-4-9-18/h1-12,15-17H,13-14H2,(H,25,28)/b24-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCDGNZDHEOXAKE-JJIBRWJFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NN2CCC(=O)NN=CC3=CC=CO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC(=NN2CCC(=O)N/N=C/C3=CC=CO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-diphenyl-1H-pyrazol-1-yl)-N’-[(E)-furan-2-ylmethylidene]propanehydrazide typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step often involves the condensation of hydrazine with 1,3-diketones to form the pyrazole ring. For instance, acetylacetone can react with phenylhydrazine to yield 3,5-diphenyl-1H-pyrazole.

    Hydrazide Formation: The pyrazole derivative is then reacted with a suitable hydrazide, such as propanohydrazide, under reflux conditions in an appropriate solvent like ethanol.

    Schiff Base Formation: The final step involves the condensation of the hydrazide with furan-2-carbaldehyde to form the Schiff base, resulting in the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction of the Schiff base linkage can yield the corresponding amine.

    Substitution: Electrophilic substitution reactions can occur on the phenyl rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

    Catalysts: Acid or base catalysts for facilitating condensation reactions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

Antimicrobial Activity

Pyrazole derivatives, including the compound , have shown significant antimicrobial properties. Research indicates that compounds with furan and pyrazole moieties can exhibit activity against various bacterial and fungal strains. For instance, studies have demonstrated that certain pyrazole derivatives possess potent antimicrobial effects due to their ability to disrupt microbial cell walls and inhibit essential metabolic pathways .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been well documented. The compound has been associated with the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to its analgesic effects. In experimental models, it has shown moderate anti-inflammatory activity in mice and rats .

Anticancer Properties

Recent investigations into pyrazole derivatives have highlighted their potential as anticancer agents. The compound's structure allows it to interact with various biological targets involved in cancer progression, including DNA and protein synthesis pathways. Preliminary studies suggest that it may induce apoptosis in cancer cells, making it a candidate for further development in oncology .

Case Study: Antimicrobial Evaluation

In a controlled study, a series of pyrazole derivatives were evaluated for their antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated that compounds with furan substitutions exhibited enhanced activity compared to their non-furan counterparts. This suggests that the incorporation of furan into the structure may enhance membrane permeability or target specificity .

Case Study: Anti-inflammatory Mechanism

A pharmacological study assessed the anti-inflammatory effects of this compound using animal models induced with inflammation. The results demonstrated a significant reduction in edema and inflammatory markers when treated with the compound compared to control groups, indicating its potential therapeutic application in inflammatory diseases .

Data Summary Table

PropertyFindings
Antimicrobial ActivityEffective against various bacterial strains
Anti-inflammatory ActivitySignificant reduction in inflammation markers
Anticancer PotentialInduces apoptosis in cancer cells
Synthesis MethodMulti-step involving condensation reactions

Mechanism of Action

The compound’s mechanism of action in biological systems often involves interaction with specific enzymes or receptors. The pyrazole ring can mimic natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The Schiff base linkage may also play a role in binding to metal ions, facilitating various biochemical processes.

Comparison with Similar Compounds

Key Observations :

  • Aromatic vs.
  • Electron-Donating vs. Withdrawing Groups : Methoxy () and hydroxyl () substituents improve solubility, whereas chloro () and nitro groups (e.g., MT-81) enhance reactivity.

Physicochemical Properties

Limited data exists for the target compound, but inferences can be drawn from analogs:

  • Melting Points : A structurally related pyrazol-3-one derivative () exhibits a melting point of 170°C, suggesting thermal stability common to such aromatic systems .
  • Synthetic Yields : MT-80 () was synthesized in 79.7% yield, indicating efficient condensation under mild conditions, likely applicable to the target compound .
  • Spectroscopic Features : IR data for analogs (e.g., ν(C=O) at 1702 cm⁻¹ in ) confirm hydrazide and carbonyl functionalities, critical for structural validation .

Biological Activity

3-(3,5-diphenyl-1H-pyrazol-1-yl)-N'-[(E)-furan-2-ylmethylidene]propanehydrazide is a compound that belongs to the class of hydrazones and pyrazoles, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and other pharmacological properties based on recent research findings.

Chemical Structure and Synthesis

The compound can be synthesized through a reaction involving 3-(1,3-diphenyl-1H-pyrazol-4-yl)-1-phenylprop-2-en-1-one and isonicotinic acid hydrazide in glacial acetic acid. The structural elucidation typically involves techniques such as NMR spectroscopy and mass spectrometry to confirm the molecular structure.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various pathogens. Studies have shown that it exhibits significant inhibition against both Gram-positive and Gram-negative bacteria, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

The minimum inhibitory concentration (MIC) values indicate strong antimicrobial efficacy, with some derivatives showing potency comparable to standard antibiotics. For example, compounds derived from similar pyrazole structures have shown MIC values as low as 0.007 μg/mL against Bacillus subtilis and 0.061 μg/mL against Pseudomonas aeruginosa .

Anticancer Activity

Research has indicated that derivatives of this compound possess anticancer properties. For instance, studies have demonstrated cytotoxic effects on various cancer cell lines, including MCF-7 human breast cancer cells. The mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation .

Table 1: Anticancer Activity Data

CompoundCell LineIC50 (µM)
Compound AMCF-710
Compound BHeLa15
Compound CA54912

Anti-inflammatory Activity

The anti-inflammatory potential of the compound has been assessed through various in vitro assays. It has shown to inhibit pro-inflammatory cytokines and reduce inflammation markers in animal models. The anti-inflammatory effects are believed to be mediated through the inhibition of NF-kB signaling pathways .

Other Pharmacological Activities

In addition to antimicrobial and anticancer activities, the compound has exhibited:

  • Hypotensive Effects : It has shown moderate hypotensive activity in animal models.
  • Platelet Antiaggregating Activity : Some derivatives have demonstrated significant platelet aggregation inhibition, suggesting potential cardiovascular benefits .

Case Studies

Several case studies highlight the effectiveness of pyrazole derivatives in treating infections and cancer:

  • Case Study on Antimicrobial Efficacy : A study involving a series of pyrazole derivatives showed that compounds with electron-withdrawing groups exhibited enhanced antibacterial activity against MRSA strains .
  • Case Study on Anticancer Properties : Research on a derivative demonstrated selective cytotoxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index .

Q & A

Q. What are the common synthetic routes for synthesizing 3-(3,5-diphenyl-1H-pyrazol-1-yl)-N'-[(E)-furan-2-ylmethylidene]propanehydrazide?

The synthesis typically involves multi-step reactions:

  • Intermediate formation : Alkylation of phenol derivatives (e.g., dichlorophenol) under basic conditions to generate phenoxy intermediates .
  • Pyrazole synthesis : Condensation of substituted hydrazines with aldehydes/ketones to form pyrazole moieties, followed by functionalization .
  • Hydrazide coupling : Reaction of the pyrazole intermediate with furan-2-carbaldehyde via Schiff base formation under acidic or reflux conditions . Key reagents include alkylating agents (e.g., ethyl bromoacetate), reducing agents (e.g., NaBH₄), and catalysts like Cu₂O for heterocyclic coupling .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

  • Spectroscopy : ¹H/¹³C NMR confirms proton environments and carbon frameworks, while IR identifies functional groups (e.g., C=O, N-H stretches) .
  • X-ray crystallography : Single-crystal diffraction (at 100 K) resolves 3D structure and confirms stereochemistry. SHELX programs (e.g., SHELXL) refine data with R-factors <0.08, ensuring accurate bond-length (mean σ(C–C) = 0.002 Å) and angle measurements .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

Q. What purification techniques are effective for isolating intermediates during synthesis?

  • Recrystallization : Use solvent mixtures (e.g., ethanol-water) to isolate crystalline intermediates, improving purity (>95%) .
  • Column chromatography : Silica gel with gradient elution (hexane/ethyl acetate) separates polar byproducts .
  • Distillation : For volatile intermediates, fractional distillation under reduced pressure prevents thermal degradation .

Advanced Research Questions

Q. How can synthetic yields be optimized for pyrazole and hydrazide intermediates?

  • Reaction conditions : Use anhydrous solvents (e.g., DMF) and inert atmospheres to minimize hydrolysis. Optimize temperature (e.g., 60–80°C for hydrazide coupling) .
  • Catalyst screening : Test Cu(I) catalysts (e.g., Cu₂O) for heterocyclic coupling efficiency, achieving yields up to 85% .
  • Stoichiometry : Balance molar ratios (e.g., 1:1.2 for aldehyde:hydrazide) to drive Schiff base formation to completion .

Q. How to resolve data contradictions in X-ray crystallographic refinement?

  • Twinned data : Use SHELXL’s TWIN/BASF commands to model twin domains, refining Flack parameters to correct for chiral ambiguities .
  • Disorder modeling : Apply PART/SUMP restraints for flexible moieties (e.g., furan rings), reducing R₁ values to <0.05 .
  • Validation tools : Cross-check with PLATON/ADDSYM to detect missed symmetry, ensuring space group correctness .

Q. How to design experiments to evaluate anticancer activity?

  • In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare IC₅₀ values with controls like cisplatin .
  • Mechanistic studies : Perform flow cytometry to assess apoptosis (Annexin V/PI staining) and cell-cycle arrest (propidium iodide) .
  • Target identification : Use molecular docking (AutoDock Vina) to predict interactions with oncogenic proteins (e.g., Bcl-2, EGFR) .

Q. What strategies enhance structure-activity relationship (SAR) studies for hydrazide derivatives?

  • Functional group variation : Synthesize analogs with substituted furans (e.g., 5-nitro-furan) or pyrazoles (e.g., 4-fluoro-pyrazole) to assess electronic effects .
  • Bioisosteric replacement : Replace the furan ring with thiophene or pyrrole to study heterocyclic influence on bioavailability .
  • Pharmacophore mapping : Use Schrödinger’s Phase to identify critical H-bond acceptors (e.g., hydrazide N–H) driving activity .

Q. How to address compound instability during storage or biological assays?

  • Lyophilization : Store as lyophilized powders at −80°C to prevent hydrolysis of the hydrazide bond .
  • Buffered solutions : Use PBS (pH 7.4) with 1% DMSO for in vitro assays to maintain solubility and stability .
  • Light sensitivity : Shield from UV exposure using amber vials to avoid E→Z isomerization of the Schiff base .

Methodological Notes

  • Advanced tools : Recommends using Gaussian for DFT calculations to predict redox behavior and MolProbity for structure validation .
  • Contradictions : Address conflicting bioactivity data by standardizing assay protocols (e.g., fixed cell lines, serum-free conditions) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.